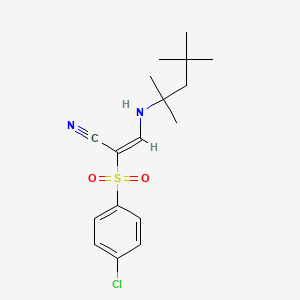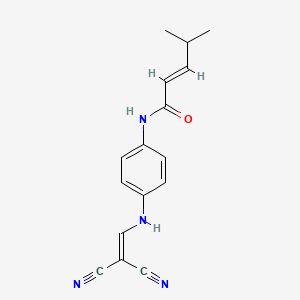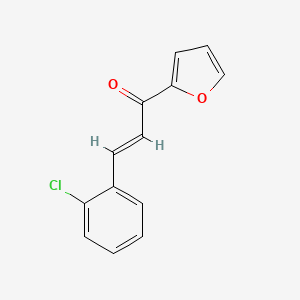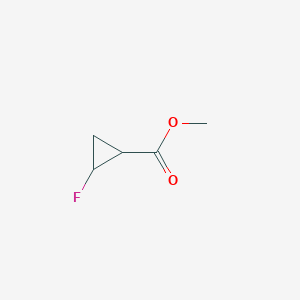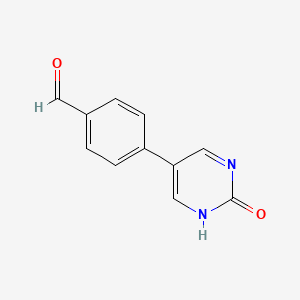
5-(4-Formylphenyl)-2-hydroxypyrimidine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Description
5-(4-Formylphenyl)-2-hydroxypyrimidine, 95% is a useful research compound. Its molecular formula is C16H18N4O and its molecular weight is 282.34 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(4-Formylphenyl)-2-hydroxypyrimidine, 95% is 200.058577502 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(4-Formylphenyl)-2-hydroxypyrimidine, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Formylphenyl)-2-hydroxypyrimidine, 95% including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(4-Formylphenyl)-2-hydroxypyrimidine, 95% involves the reaction of 4-formylbenzaldehyde with urea in the presence of a catalyst to form 5-(4-Formylphenyl)-2-iminohydantoin, which is then hydrolyzed to yield the final product.", "Starting Materials": [ "4-formylbenzaldehyde", "urea", "catalyst" ], "Reaction": [ "Step 1: Mix 4-formylbenzaldehyde and urea in a solvent such as ethanol or methanol.", "Step 2: Add a catalyst such as p-toluenesulfonic acid or trifluoroacetic acid to the mixture.", "Step 3: Heat the mixture to reflux for several hours until the reaction is complete.", "Step 4: Cool the mixture and filter the solid product, which is 5-(4-Formylphenyl)-2-iminohydantoin.", "Step 5: Hydrolyze the iminohydantoin by refluxing it in a strong acid such as hydrochloric acid or sulfuric acid.", "Step 6: Neutralize the acid with a base such as sodium hydroxide or potassium hydroxide.", "Step 7: Filter the solid product and wash it with water and a suitable solvent such as ethanol or methanol.", "Step 8: Dry the product under vacuum to obtain 5-(4-Formylphenyl)-2-hydroxypyrimidine, 95%." ] } | |
Numéro CAS |
281234-46-6 |
Formule moléculaire |
C16H18N4O |
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
4-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzaldehyde |
InChI |
InChI=1S/C16H18N4O/c1-19-6-8-20(9-7-19)16-17-10-15(11-18-16)14-4-2-13(12-21)3-5-14/h2-5,10-12H,6-9H2,1H3 |
Clé InChI |
YRKDIFVEQYGRAI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=O)C2=CNC(=O)N=C2 |
SMILES canonique |
CN1CCN(CC1)C2=NC=C(C=N2)C3=CC=C(C=C3)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

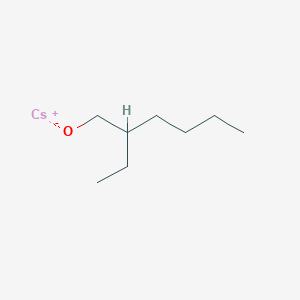
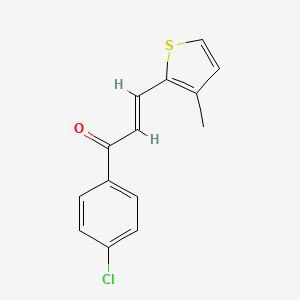


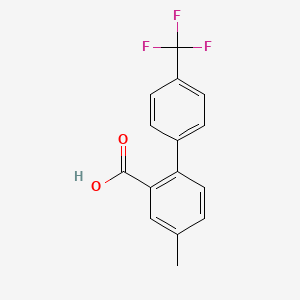
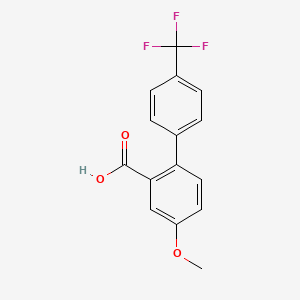
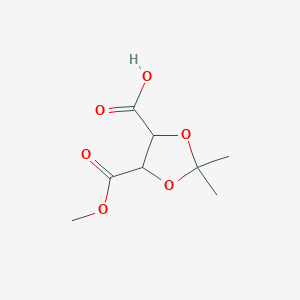
![4-n-Butyl-4'-[4-(trifluoromethoxy)phenyl]bicyclohexyl](/img/structure/B6320627.png)
